D-Ribitol-5-phosphate

CDP-ribitol biosynthesis nucleotidyltransferase specificity Haemophilus influenzae capsule

D-Ribitol-5-phosphate (CAS 3506-18-1; CHEBI:16246; KEGG C01068) is the 5-phospho ester of the pentitol D-ribitol, with molecular formula C₅H₁₃O₈P and monoisotopic mass 232.0348 Da. It occupies a defined biochemical niche as the obligate reduced intermediate linking D-ribulose-5-phosphate reduction to CDP-ribitol biosynthesis in pentose and glucuronate interconversion pathways, distinct from the broader metabolic roles of aldose phosphates such as D-ribose-5-phosphate in the pentose phosphate pathway.

Molecular Formula C5H13O8P
Molecular Weight 232.13 g/mol
CAS No. 3506-18-1
Cat. No. B1218189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribitol-5-phosphate
CAS3506-18-1
Synonymsribitol-5-phosphate
Molecular FormulaC5H13O8P
Molecular Weight232.13 g/mol
Structural Identifiers
SMILESC(C(C(C(COP(=O)(O)O)O)O)O)O
InChIInChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5-/m0/s1
InChIKeyVJDOAZKNBQCAGE-LMVFSUKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribitol-5-phosphate (CAS 3506-18-1): A Pentitol Phosphate Intermediate with Distinct Enzyme Recognition and Pathway-Specific Roles


D-Ribitol-5-phosphate (CAS 3506-18-1; CHEBI:16246; KEGG C01068) is the 5-phospho ester of the pentitol D-ribitol, with molecular formula C₅H₁₃O₈P and monoisotopic mass 232.0348 Da [1]. It occupies a defined biochemical niche as the obligate reduced intermediate linking D-ribulose-5-phosphate reduction to CDP-ribitol biosynthesis in pentose and glucuronate interconversion pathways, distinct from the broader metabolic roles of aldose phosphates such as D-ribose-5-phosphate in the pentose phosphate pathway [2]. Unlike its ketose isomer D-ribulose-5-phosphate, D-ribitol-5-phosphate serves as the specific substrate for cytidylyltransferase-catalyzed CDP-ribitol formation, a step essential for capsular polysaccharide biosynthesis in pathogenic bacteria and for the O-mannosyl glycan scaffold on α-dystroglycan in mammals [2].

Committed intermediate for CDP-ribitol biosynthesis and capsular polysaccharide pathway studies
Enzymatically discriminated from other pentose phosphates; distinct recognition by cytidylyltransferase and dehydrogenase enzymes
Source-verified identity supports reproducible kinetic and hapten-generation workflows

Why D-Ribitol-5-phosphate Cannot Be Replaced by D-Ribulose-5-phosphate, D-Ribose-5-phosphate, or Other Pentose Phosphates in Key Enzymatic Steps


D-Ribitol-5-phosphate is not a generic pentose phosphate intermediate; its linear pentitol backbone with a terminal phosphate distinguishes it functionally from the cyclic hemiacetal form of D-ribose-5-phosphate and the ketose configuration of D-ribulose-5-phosphate [1]. Critically, the CDP-ribitol synthase cytidylyltransferase domain exhibits a 650-fold kinetic preference for D-ribitol-5-phosphate over D-ribulose-5-phosphate, demonstrating that the reduced polyol structure is an absolute determinant for downstream nucleotidyl transfer [1]. Moreover, the ribitol-5-phosphate 2-dehydrogenase (EC 1.1.1.137) is specific for its eponymous substrate, while the structurally distinct xylitol-5-phosphate dehydrogenase oxidizes both xylitol-5-phosphate and D-arabitol-5-phosphate but not ribitol-5-phosphate, underscoring that enzymes operating on pentitol phosphates discriminate sharply among stereoisomers [2]. Generic substitution therefore fails at multiple committed enzymatic checkpoints, making source-verified D-ribitol-5-phosphate irreplaceable for assays targeting these pathways.

!
Ribulose-5-phosphate cannot substitute
CDP-ribitol synthase cytidylyltransferase domain exhibits strong kinetic preference for the reduced polyol; D-ribulose-5-phosphate may not support efficient nucleotidyl transfer.
!
Xylitol-5-phosphate or D-arabitol-5-phosphate will not match
Ribitol-5-phosphate dehydrogenase is strictly specific; using alternative pentitol phosphates risks zero activity in coupled detection assays.
!
Other pentose phosphates fail in antibody generation
Anti-ribitol-5-phosphate hapten chemistry yields FMN-specific antibodies; D-ribose-5-phosphate or D-ribulose-5-phosphate cannot reproduce this orthogonal specificity.

Quantitative Differentiation of D-Ribitol-5-phosphate (CAS 3506-18-1) Against Closest Analogs: A Procurement-Focused Evidence Guide


CDP-Ribitol Synthase Cytidylyltransferase Domain Exhibits 650-Fold Kinetic Preference for D-Ribitol-5-phosphate Over D-Ribulose-5-phosphate

In the bifunctional CDP-ribitol synthase from Haemophilus influenzae, the cytidylyltransferase active site displays a 650-fold kinetic preference for CTP-dependent cytidylyl transfer to D-ribitol-5-phosphate compared to D-ribulose-5-phosphate, as determined by steady-state kinetic measurements [1]. This finding establishes that the reductase domain must first convert D-ribulose-5-phosphate to D-ribitol-5-phosphate before the cytidylyltransferase can function efficiently; D-ribitol-5-phosphate is not merely a metabolic intermediate but the kinetically competent substrate for the rate-determining nucleotidyl transfer step [1].

Cytidylyltransferase preference
Head-to-head
650-fold kinetic preference over D-ribulose-5-phosphate
Supports mandatory substrate role in CDP-ribitol synthase assays; ribulose-5-P does not replace.
Steady-state kinetics, H. influenzae bifunctional enzyme
CDP-ribitol biosynthesis nucleotidyltransferase specificity Haemophilus influenzae capsule bifunctional enzyme kinetics

E. coli Ribulokinase Discriminates Ribitol from Other Pentitols: Km 5.5 mM for D-Ribitol-5-phosphate Formation Versus Non-Substrate Status of D-Arabitol and Xylitol

Escherichia coli ribulokinase (L-ribulokinase) phosphorylates ribitol (adonitol) at the C-5 position to yield D-ribitol-5-phosphate with a Km of 5.5 mM, whereas the structurally related pentitols D-arabitol, xylitol, and aldopentoses are not substrates for this enzyme [1]. By comparison, the ketose substrate L-ribulose exhibits a Km of 0.14 mM, and the alternative pentitol substrate L-arabitol shows a Km of 4 mM [1]. The enzyme thus exhibits a defined pentitol substrate hierarchy: L-ribulose > D-ribulose (Km 0.39 mM) > L-arabitol (Km 4 mM) > ribitol (Km 5.5 mM) ≫ D-arabitol, xylitol (no detectable activity) [1].

Ribulokinase substrate profile
Reported
Km 5.5 mM (ribitol); D-arabitol and xylitol are not substrates
Selective phosphorylation supports pentitol pathway reconstitution.
E. coli ribulokinase, MgATP, initial velocity
pentitol phosphorylation ribulokinase substrate specificity kinase kinetics Escherichia coli metabolism

Ribitol-5-phosphate Dehydrogenase Is Substrate-Specific, Whereas Xylitol-5-phosphate Dehydrogenase Exhibits Broad Specificity for Xylitol-5-P and D-Arabitol-5-P

Ribitol-5-phosphate dehydrogenase purified from Lactobacillus casei is a 115,000-MW homodimeric enzyme that is specific for its cognate substrate ribitol-5-phosphate (oxidized to D-ribulose-5-phosphate with NAD⁺/NADP⁺) [1]. In contrast, xylitol-5-phosphate dehydrogenase isolated from the same organism is a 180,000-MW homotetramer that oxidizes the phosphate esters of both xylitol and D-arabitol, demonstrating a broader substrate tolerance [1]. Physical, kinetic, and immunological characterization further suggests that these two functionally similar pentitol phosphate dehydrogenases are not structurally related, implying independent evolutionary origins and distinct active-site architectures [1].

Dehydrogenase specificity
Reported
Ribitol-5-P DH: specific for ribitol-5-P. Xylitol-5-P DH: accepts xylitol-5-P and D-arabitol-5-P.
Orthogonal enzyme specificity enables selective detection in mixed samples.
Purified from L. casei; spectrophotometric assays
pentitol phosphate dehydrogenase substrate specificity Lactobacillus casei enzyme purification

Anti-D-Ribitol-5-phosphate Antibodies Enable FMN-Specific Immunodetection with <0.1% Cross-Reactivity to Other Water-Soluble Vitamins, Orthogonal to Anti-Ribitol Antibodies

Antibodies raised against D-ribitol-5-phosphate hapten–carrier conjugates specifically recognize flavin mononucleotide (FMN) with an IC₅₀ of 7.84 ng/mL and a limit of detection (IC₁₀) of 0.24 ng/mL in indirect competitive ELISA, exhibiting <0.1% cross-reactivity with other water-soluble vitamins [1]. Critically, these anti-D-ribitol-5-phosphate antibodies do not cross-react with riboflavin, while anti-D-ribitol antibodies recognize riboflavin (IC₅₀ 3.41 ng/mL, LOD 0.02 ng/mL) but not FMN [1]. This orthogonal recognition pattern — dictated by the presence or absence of the 5-phosphate group on the ribitol moiety — enables differential quantification of riboflavin and FMN from the same food or biological sample without chromatographic separation [1].

Antibody cross-reactivity
Head-to-head
Anti-ribitol-5-P: IC₅₀ 7.84 ng/mL (FMN), no riboflavin binding. Anti-ribitol: riboflavin only.
Hapten-specific antibodies support differential flavin immunoassay development.
Indirect competitive ELISA; validated against HPLC
hapten-specific antibodies FMN immunoassay riboflavin detection indirect competitive ELISA

D-Ribitol-5-phosphate Forms the Tandem Repeat Scaffold of Matriglycan on α-Dystroglycan; Genetic Defects in Its Synthesis Cause Congenital Muscular Dystrophy

D-Ribitol-5-phosphate (Rbo5P) was identified as a previously unknown post-translational modification forming tandem repeats on α-dystroglycan (α-DG), where it functions as a scaffold for the assembly of the laminin-binding matriglycan polysaccharide [1]. The biosynthesis of this modification depends on CDP-ribitol as the activated donor, produced from D-ribitol-5-phosphate and CTP by ISPD (CDP-ribitol synthase); fukutin (FKTN) and fukutin-related protein (FKRP) then sequentially transfer Rbo5P units onto the core M3 O-mannosyl glycan [1]. In ISPD-deficient cells, CDP-ribitol supplementation restores α-DG glycosylation, and CDP-ribitol prodrug treatment ameliorates dystrophic pathology in ISPD-deficient mouse models [2]. Unlike other pentose phosphates such as D-ribose-5-phosphate or D-ribulose-5-phosphate, only D-ribitol-5-phosphate (via CDP-ribitol) serves as the donor substrate for these disease-relevant ribitol-phosphate transferases [1].

Matriglycan scaffold
Class-level
Only CDP-ribitol (from ribitol-5-P) acts as donor for FKTN/FKRP transferases; rescues glycosylation in ISPD-deficient cells.
Reported matriglycan formation; supports dystroglycanopathy model research.
Cell and mouse model studies; glycosylation analysis
α-dystroglycan glycosylation ribitol-phosphate transferase muscular dystrophy CDP-ribitol

D-Ribitol-5-phosphate Cytidylyltransferase Displays High-Affinity Km (0.0147 mM) for Its Cognate Substrate, Supporting Efficient CDP-Ribitol Formation at Low Substrate Concentrations

The enzyme D-ribitol-5-phosphate cytidylyltransferase (EC 2.7.7.40; also known as ISPD/CRPPA in mammals) catalyzes the conversion of D-ribitol-5-phosphate and CTP to CDP-ribitol and diphosphate. Reported Km values for D-ribitol-5-phosphate range from 0.0147 mM to 1.28 mM across different organisms and assay conditions, with the lowest reported value of 0.0147 mM at pH 7.2 indicating sub-micromolar-range affinity [1]. The corresponding Km range for the co-substrate CTP is 0.00851–0.39 mM [1]. This high affinity ensures efficient capture of D-ribitol-5-phosphate for CDP-ribitol synthesis even at low intracellular concentrations, consistent with the compound's role as a committed, non-branching intermediate rather than a distributed metabolite [1].

Cytidylyltransferase Km
Reported
Km 0.0147 mM (lowest reported); range 0.0147–1.28 mM
High-affinity substrate supports efficient CDP-ribitol formation for kinetic and inhibitor studies.
BRENDA-curated; recombinant enzymes, pH 7.2
cytidylyltransferase kinetics CDP-ribitol biosynthesis nucleotide sugar metabolism enzyme affinity

High-Impact Application Scenarios for D-Ribitol-5-phosphate (CAS 3506-18-1) Based on Quantitative Differentiation Evidence


In Vitro Reconstitution of CDP-Ribitol Biosynthesis for Vaccine Development Against Encapsulated Pathogens

The 650-fold kinetic preference of CDP-ribitol synthase for D-ribitol-5-phosphate over D-ribulose-5-phosphate [1] establishes this compound as the only kinetically competent substrate for reconstituting the full CDP-ribitol biosynthetic pathway in vitro. For laboratories engineering conjugate vaccines targeting Haemophilus influenzae type b capsular polysaccharide — which contains a polyribitol-phosphate backbone [1] — D-ribitol-5-phosphate is the essential precursor for enzymatic or chemo-enzymatic synthesis of the capsule repeating unit. Its high-affinity interaction with D-ribitol-5-phosphate cytidylyltransferase (Km as low as 0.0147 mM) [2] further supports efficient CDP-ribitol production at practical substrate loadings in preparative-scale reactions.

Development of FMN-Specific Immunoassays for Food, Pharmaceutical, and Clinical Analysis

The orthogonal antibody recognition system — where anti-D-ribitol-5-phosphate antibodies recognize FMN but not riboflavin, and anti-D-ribitol antibodies show the inverse specificity [3] — depends critically on D-ribitol-5-phosphate as the hapten for antibody generation. For laboratories developing indirect competitive ELISA methods for differential flavin quantification in foods, pharmaceuticals, or biological samples, authentic D-ribitol-5-phosphate is required for hapten–carrier conjugate synthesis. The validated assay achieves FMN detection with IC₅₀ 7.84 ng/mL and <0.1% cross-reactivity to other water-soluble vitamins, performance metrics unobtainable with alternative haptens [3].

α-Dystroglycanopathy Research and CDP-Ribitol Prodrug Screening

D-Ribitol-5-phosphate is the sole metabolic precursor to CDP-ribitol, the donor substrate for the disease-relevant ribitol-phosphate transferases FKTN and FKRP that build the matriglycan scaffold on α-dystroglycan [4]. In ISPD-deficient cellular and animal models of muscular dystrophy, CDP-ribitol supplementation restores α-DG glycosylation and ameliorates pathology [5]. For academic and pharmaceutical laboratories screening small-molecule CDP-ribitol mimetics, testing ISPD enzyme activators, or developing prodrug strategies for dystroglycanopathies, chemically defined D-ribitol-5-phosphate is the mandatory starting material for CDP-ribitol synthesis and the reference standard for metabolite quantification.

Pentitol Metabolism Enzyme Discovery and Kinetic Characterization

The narrow substrate specificity of ribitol-5-phosphate dehydrogenase — specific for ribitol-5-phosphate versus the broader specificity of xylitol-5-phosphate dehydrogenase (which accepts xylitol-5-P and D-arabitol-5-P) [6] — makes D-ribitol-5-phosphate the discriminating substrate for identifying and kinetically characterizing new pentitol phosphate-processing enzymes. In coupled spectrophotometric assays that link pentitol phosphate oxidation to NAD(P)H formation, D-ribitol-5-phosphate uniquely reports on ribitol-specific dehydrogenase activity, while E. coli ribulokinase data (Km 5.5 mM for ribitol vs. no activity on D-arabitol or xylitol) [7] further supports its use as a selective substrate for kinase discovery in pentitol catabolic pathways.

Application
Selection Property
Validation Focus
CDP-ribitol pathway reconstitution and capsular polysaccharide research
Kinetically competent substrate specificity
CDP-ribitol synthase activity and product identity
FMN-specific immunoassay development
Hapten-derived orthogonal antibody recognition
Differential flavin quantification in research matrices
Dystroglycanopathy model and CDP-ribitol prodrug screening
Exclusive precursor for disease-relevant ribitol-phosphate transferases
Matriglycan glycosylation rescue and metabolite quantification
Pentitol phosphate enzyme discovery and characterization
Discriminating substrate specificity
Coupled spectrophotometric dehydrogenase and kinase assays
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